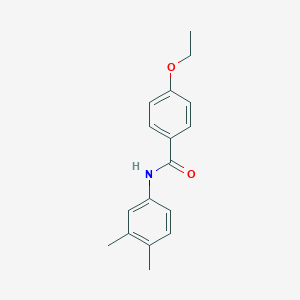

N-(3,4-dimethylphenyl)-4-ethoxybenzamide

Description

N-(3,4-Dimethylphenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a 3,4-dimethylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. The compound’s structure has been characterized via single-crystal X-ray diffraction, revealing key conformational features:

- Antiperpendicular orientation of the N–H and C=O bonds, a common trait in benzanilides that stabilizes intramolecular hydrogen bonding .

- Hydrogen-bonded chains along the crystallographic b-axis, mediated by N–H⋯O interactions (Fig. 1) .

This compound is part of a broader class of benzanilides studied for their crystallographic behavior and substituent effects on packing motifs .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-4-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-9-6-14(7-10-16)17(19)18-15-8-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

DDWCIMFLYSGGQV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzoyl Ring

4-Ethoxy vs. 4-Methyl Substitution

Replacing the 4-ethoxy group with a 4-methyl group (as in N-(3,4-dimethylphenyl)-4-methylbenzamide ) results in:

- Reduced steric bulk : The methyl group (van der Waals volume ~20 ų) is smaller than ethoxy (~55 ų), leading to tighter crystal packing .

- Altered solubility : The ethoxy group enhances lipophilicity (logP ~3.2 vs. ~2.8 for methyl), favoring organic solvent solubility .

- Hydrogen bonding : Both analogs retain antiperpendicular N–H/C=O conformations, but ethoxy’s oxygen may participate in weak C–H⋯O interactions absent in the methyl analog .

4-Ethoxy vs. 4-Fluoro Substitution

In N-(4-bromophenyl)-4-ethoxybenzamide (CAS 329059-46-3) and N-(3,4-difluorophenyl)-3-methylbenzamide (CAS 346720-59-0):

Substituent Effects on the Aniline Ring

3,4-Dimethylphenyl vs. 4-Aminophenyl

In N-(4-aminophenyl)-4-fluorobenzamide (CAS 186544-90-1):

- Hydrogen bonding capacity: The amino group (–NH₂) introduces additional hydrogen bond donors, increasing lattice energy and melting point (>250°C vs. ~180°C for 3,4-dimethylphenyl) .

- Biological activity: Amino-substituted analogs are often explored for kinase inhibition, whereas 3,4-dimethyl groups may enhance metabolic stability .

3,4-Dimethylphenyl vs. 2-Methoxyphenyl

In (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide :

Table 1: Key Properties of Selected Benzamide Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.